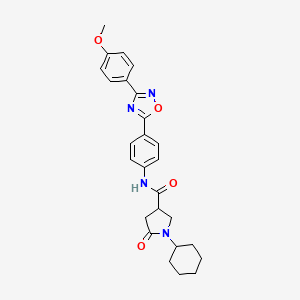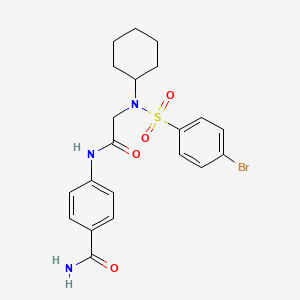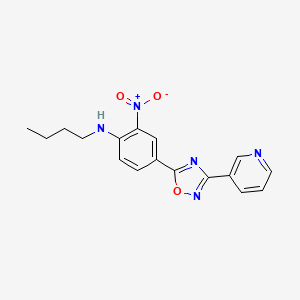
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide, also known as DMXB-A, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
作用機序
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide acts as a partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a role in various physiological processes, including synaptic plasticity, learning, and memory. Activation of α7 nAChR by 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide leads to the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which can modulate neuronal activity and improve cognitive function.
Biochemical and Physiological Effects:
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and inducing apoptosis in cancer cells. 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide can also modulate the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which can have downstream effects on neuronal activity and behavior.
実験室実験の利点と制限
One advantage of using 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide in lab experiments is its specificity for the α7 nAChR, which allows for targeted modulation of neuronal activity. However, one limitation of using 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide is its relatively short half-life, which can limit its efficacy in certain experimental paradigms.
将来の方向性
For 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide research include investigating its potential applications in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Additionally, further research is needed to elucidate the precise mechanisms underlying 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide's effects on neuronal activity and behavior. Finally, the development of more potent and selective α7 nAChR agonists may lead to the development of novel therapeutics for various diseases.
合成法
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzyl chloride with sodium azide to form 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. This intermediate is then reacted with 4-ethoxyaniline in the presence of a palladium catalyst to form 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide.
科学的研究の応用
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide has shown potential applications in various fields of research, including neuroscience, pharmacology, and cancer research. In neuroscience, 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In pharmacology, 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain. In cancer research, 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide has been shown to have anticancer properties and can induce apoptosis in cancer cells.
特性
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-4-32-18-12-10-17(11-13-18)26-24(29)19-7-5-6-8-20(19)25-27-23(28-33-25)16-9-14-21(30-2)22(15-16)31-3/h5-15H,4H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGTZODHASYJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710927.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7710934.png)



![1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide](/img/structure/B7710945.png)




![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B7710998.png)

